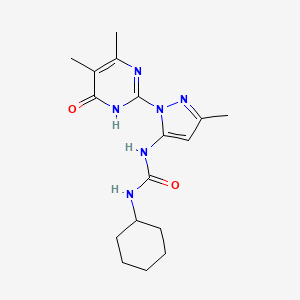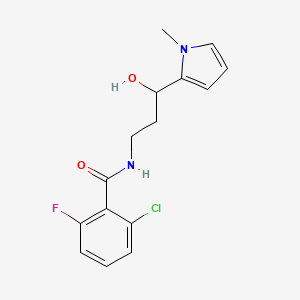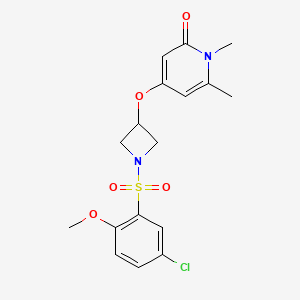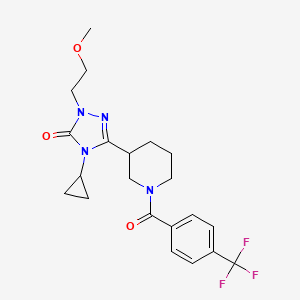
C20H16FN5OS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound C20H16FN5OS is a complex organic molecule. Its IUPAC name is N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide . It has a molecular weight of 393.43734 g/mol .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. A tool like AiZynthFinder can be used for retrosynthetic planning . It uses a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. The SMILES string representation of this compound isCc2nn(c1ccc(F)cc1)c3ncc(cc23)C(=O)Nc4nc(cs4)C5CC5 . Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is subjected. Detailed information about its reactivity could be obtained from a comprehensive study of its structure and the properties of its functional groups .科学的研究の応用
Macular Degeneration Research
C20H16FN5OS, with its complex molecular structure, has implications in the study of macular degeneration. The C1q-tumor necrosis factor 5 (C1QTNF5) protein, associated with this molecular structure, plays a significant role in retinal pigmented epithelium cellular adhesion. Mutations in C1QTNF5, such as a Ser-to-Arg mutation at site 163 (S163R), are known to cause late-onset retinal macular degeneration (L-ORMD) (Tu & Palczewski, 2014).
Plant Biology and Breeding
The compound's structure is relevant in the context of CRISPR/Cas systems used in plant research and breeding. CRISPR/Cas9 and Cas12, which can be related to the structure of C20H16FN5OS, have opened new avenues for plant research, enabling significant advancements in fields like pathogen resistance and yield improvement in crops such as wheat and tomato (Schindele, Wolter, & Puchta, 2018).
Atmospheric Chemistry
The molecular structure of C20H16FN5OS also finds relevance in atmospheric chemistry. α-Pinene's (C10H16) oxidation products, which can be structurally related to C20H16FN5OS, contribute significantly to the secondary organic aerosol (SOA) formation. The study of C19 and C20 accretion products from α-pinene oxidation, believed to be efficient SOA precursors, is crucial in understanding atmospheric processes (Berndt et al., 2018).
Nanotechnology and Material Science
In the field of nanotechnology, C20H16FN5OS-related structures like C216 nanographene, which is an extended polycyclic aromatic hydrocarbon with a defined cavity, are studied for their potential as hydrogen purifiers. These structures demonstrate high selectivity for hydrogen over other gases, making them ideal for applications in gas purification technologies (Liu et al., 2018).
Catalysis and Chemical Transformation
The structure is significant in catalysis, especially in the transformation of C1 molecules like carbon monoxide and methane into valuable chemicals and fuels. C20H16FN5OS-related structures have been applied in metal-organic frameworks (MOFs) as heterogeneous catalysts, revolutionizing the conversion processes of these C1 molecules (Cui, Zhang, Hu, & Bu, 2019).
Safety and Hazards
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-17-6-2-1-4-15(17)13-26-19(14-7-9-22-10-8-14)18(24-25-26)20(27)23-12-16-5-3-11-28-16/h1-11H,12-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYIVQJADLJYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2736870.png)
![5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2736871.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2736873.png)
![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride](/img/structure/B2736875.png)


![N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B2736878.png)


![4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736883.png)
![(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2736886.png)

